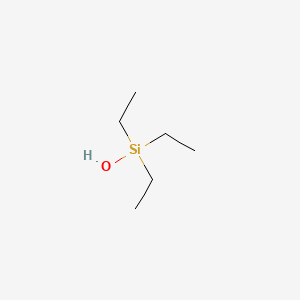

Triethylsilanol

CAS No.: 597-52-4

Cat. No.: VC1597248

Molecular Formula: C6H16OSi

Molecular Weight: 132.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 597-52-4 |

|---|---|

| Molecular Formula | C6H16OSi |

| Molecular Weight | 132.28 g/mol |

| IUPAC Name | triethyl(hydroxy)silane |

| Standard InChI | InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | WVMSIBFANXCZKT-UHFFFAOYSA-N |

| SMILES | CC[Si](CC)(CC)O |

| Canonical SMILES | CC[Si](CC)(CC)O |

| Boiling Point | 154.0 °C |

Introduction

Chemical Structure and Basic Properties

Triethylsilanol consists of a silicon atom bonded to three ethyl groups and one hydroxyl group, represented by the chemical formula C₆H₁₆OSi. This molecular arrangement creates a tetrahedral geometry around the silicon atom, which is characteristic of silanol compounds . The compound typically appears as a colorless to pale yellow liquid with distinctive physical and chemical properties that facilitate its use in various applications . Triethylsilanol exhibits good solubility in a variety of anhydrous organic solvents, ethers, and aromatic hydrocarbons, making it versatile in different reaction systems and formulations . The hydroxyl group attached to the silicon atom imparts weak acidic properties to the compound, which influences its reactivity patterns and hydrogen bonding capabilities in different chemical environments.

Physical Characteristics

The physical properties of triethylsilanol contribute significantly to its handling characteristics and application potential. The compound's low viscosity and volatility make it suitable for incorporation into various reaction systems where liquid-phase processing is required . Triethylsilanol's transparency facilitates its use in applications where visual monitoring may be necessary during processing or formulation development . The compound's physical state as a liquid at room temperature enhances its practical utility in laboratory settings and industrial processes where liquid-phase reactions and modifications are performed. These physical attributes collectively influence the compound's behavior in different reaction environments and contribute to its versatility as a chemical reagent.

Chemical Properties

Triethylsilanol demonstrates rich chemical reactivity, particularly through its silanol (Si-OH) group, which serves as the primary reactive center for many of its applications. The compound reacts readily with various substances including alkali water, alkyl lithium, and alkoxyl lithium to form diverse organosilicon derivatives with specialized functions . The Si-OH group can participate in condensation reactions with alcohols and phenols to form silyl ethers, which are valuable in organic synthesis and protection chemistry . Research has shown that the hydrogen bonding capabilities of the silanol group significantly influence the compound's spectroscopic properties, particularly in the liquid phase where intermolecular interactions affect vibrational band patterns . These chemical properties establish triethylsilanol as a versatile building block in silicon chemistry and materials science applications.

Chemical Reactivity

The reactivity patterns of triethylsilanol are central to its utility in organic synthesis and materials science applications. The compound's reactivity primarily centers around its silanol group, which can participate in various transformation types including condensation, substitution, and addition reactions under appropriate conditions . The silicon-oxygen bond in triethylsilanol possesses distinctive electronic characteristics that influence its reactivity compared to carbon-based alcohols, creating unique opportunities for selective chemical transformations. Understanding these reactivity patterns facilitates the effective utilization of triethylsilanol in targeted synthetic applications and material modifications where specific transformation pathways are required. These characteristics make triethylsilanol particularly valuable in processes requiring controlled surface modifications or specific silicon-based transformations.

Reaction with Water

Triethylsilanol demonstrates significant sensitivity to moisture, particularly in alkaline environments where specific reaction pathways are favored. In alkaline water, the Si-H bond in triethylsilanol undergoes cleavage, highlighting the compound's high moisture sensitivity and necessitating water-free conditions during handling and use . This reactivity with water represents both a challenge for storage and handling and an opportunity for specific applications where controlled hydrolysis is desired. The moisture sensitivity of triethylsilanol necessitates proper storage conditions to maintain its chemical integrity and prevent unwanted degradation during storage . Understanding this reactivity with water is crucial for controlling reactions involving triethylsilanol and preventing side reactions that could compromise product quality or yield in synthetic applications.

Reaction with Alkyl Lithium

The reaction between triethylsilanol and alkyl lithium compounds leads to the formation of valuable organosilicon intermediates with diverse applications. The Si-H bond in triethylsilanol reacts with alkyl lithium to form alkyl-substituted silane compounds that serve as important building blocks in silicon chemistry . This reaction pathway typically proceeds under anhydrous conditions and may require temperature control to optimize product yield and selectivity. The resulting alkyl-substituted silanes find applications in areas including polymer modification, surface treatments, and specialized reagents for organic synthesis. This reactivity pattern exemplifies the versatility of triethylsilanol as a precursor for structurally diverse silicon compounds with tailored properties for specific applications.

Reaction with Alkoxyl Lithium

When reacted with alkoxyl lithium, triethylsilanol forms triethyl alkoxy silane compounds that are widely utilized in materials science applications. These reaction products represent important intermediates in organosilicon material synthesis, highlighting triethylsilanol's role as a key precursor in silicon-based materials development . The formation of alkoxy silanes through this reaction pathway provides access to compounds with modified surface properties and reactivity profiles suitable for specialized coating applications. This transformation process typically occurs under controlled conditions to ensure high yields and product purity required for advanced material applications. The resulting alkoxy silanes contribute to the development of materials with enhanced performance characteristics including improved adhesion, durability, and environmental resistance.

Addition Reactions

Triethylsilanol participates in addition reactions that expand its synthetic utility and application potential in organic chemistry. With appropriate catalysts such as platinum compounds, triethylsilanol can undergo addition reactions with alkenes, demonstrating its versatility in carbon-silicon bond formation processes . These addition reactions provide routes to functionalized organosilicon compounds that may serve as intermediates in the synthesis of complex molecules with specific functional properties. The regioselectivity and stereoselectivity of these addition processes can often be controlled through careful selection of reaction conditions, catalysts, and substrate structures. This reactivity pattern enriches the synthetic potential of triethylsilanol and contributes to its importance in modern synthetic methodologies for silicon-containing compounds.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of triethylsilanol, each with specific advantages depending on the application context and scale requirements. The selection of an appropriate synthesis method depends on factors including required purity, available starting materials, scale considerations, and specific application requirements for the final product . Laboratory-scale synthesis typically employs different precursors and conditions compared to industrial production methods, though both aim to achieve high-purity triethylsilanol with minimal byproduct formation. Ongoing research continues to refine synthetic protocols for triethylsilanol, with increasing emphasis on green chemistry principles and sustainable production methods that minimize environmental impact while maintaining product quality.

Laboratory Synthesis

In laboratory settings, triethylsilanol is commonly prepared through specific chemical transformations using readily available silicon-containing precursors. One common approach involves the reduction of triethyl chlorosilane using reducing agents such as lithium hydride or lithium aluminum hydride, which provides a straightforward and efficient route to triethylsilanol suitable for research purposes . Alternative laboratory synthesis methods may involve the controlled hydrolysis of appropriate triethylsilyl precursors under specific conditions to yield the desired silanol product while minimizing disiloxane formation. These laboratory methods provide researchers with access to triethylsilanol for experimental investigations in organic synthesis, materials research, and other scientific applications requiring this specialized silicon compound. The scale and purity requirements typically guide the selection of the most appropriate laboratory synthesis approach for specific research contexts.

Industrial Production

Industrial production of triethylsilanol employs optimized methods that balance efficiency, cost-effectiveness, and product quality considerations. While specific industrial synthesis details weren't fully described in the search results, industrial processes likely involve reactions of chlorosilanes or related intermediates under controlled conditions to yield triethylsilanol at commercial scales with consistent quality . These industrial processes may incorporate continuous flow technologies, specialized catalysts, or other process innovations to enhance production efficiency and ensure product consistency across production batches. Quality control measures in industrial production focus on parameters including purity, color, and moisture content to ensure that the triethylsilanol meets specifications required for commercial applications in various industries. Understanding these industrial production methods provides context for the commercial availability and economic aspects of triethylsilanol as an industrial chemical reagent.

Applications and Uses

Triethylsilanol finds diverse applications across multiple scientific and industrial domains, leveraging its unique chemical properties and reactivity patterns. The compound's ability to modify surfaces, participate in organic synthesis reactions, and contribute to materials development makes it valuable in fields ranging from coatings technology to pharmaceutical research . Its functions as a coupling agent enhance adhesion between different material types, addressing challenges in composite materials and adhesive technologies where interfacial bonding is critical for performance. The ongoing discovery of new applications for triethylsilanol reflects its versatility as a chemical reagent and building block in modern materials science and synthetic chemistry. Understanding these applications provides insight into the compound's practical importance and continued relevance in various technological fields where silicon chemistry plays a crucial role.

Surface Modification Agent

Triethylsilanol demonstrates exceptional performance as a surface modification agent in various coating and material applications. The compound performs exceptionally well in coating modification and is commonly employed as a surface treatment agent that can significantly alter the physical and chemical properties of various substrates . Through the sol-gel method, triethylsilanol can create modified coatings that enhance weather resistance, water resistance, and wear resistance, making it particularly valuable in protective coatings for automotive, construction, and electronic industries . Its effectiveness in modifying surfaces to enhance hydrophobic properties makes triethylsilanol especially valuable in electronics and automotive applications requiring water resistance and environmental protection . The surface modification capabilities of triethylsilanol contribute to its importance in technologies requiring controlled surface properties for specialized performance characteristics in challenging environments.

Silicone Production

Triethylsilanol serves as a key intermediate in the production of silicone polymers, contributing to the development of materials with specialized properties for diverse applications. It is widely used in the synthesis of silicone polymers that find applications in sealants, adhesives, and coatings across multiple industries where performance under challenging environmental conditions is required . The incorporation of triethylsilanol-derived structures into silicone materials can impart specific physical properties including flexibility, temperature resistance, and durability characteristics tailored to application requirements in industries ranging from construction to electronics. The quality and purity of triethylsilanol directly influence the performance characteristics of the resulting silicone products, making quality control in its production particularly important for ensuring consistent material performance. This application of triethylsilanol highlights its significance in the broader context of silicon-based materials that have become essential components in modern industrial and consumer products.

Reducing Agent

Triethylsilanol functions as an effective multifunctional reducing agent in various chemical transformations requiring selective reduction capabilities. The compound is commonly employed in research on specific reduction reactions, such as the reduction of 2-chromanols, where its selectivity and reactivity characteristics provide advantages over alternative reducing agents in terms of selectivity or compatibility with sensitive functional groups . Its reducing capabilities make triethylsilanol valuable in both laboratory and industrial reduction reactions where controlled and selective reduction is required for complex molecule synthesis or material modification. The mechanism of reduction typically involves the silanol group, which can participate in hydrogen transfer processes under appropriate conditions with specific substrates. This application illustrates the functional versatility of triethylsilanol beyond its structural contributions to materials and surfaces, extending to its role as an active participant in chemical transformations requiring specific reduction pathways.

Comparison with Related Compounds

Triethylsilanol exhibits distinctive properties and reactivities when compared to related organosilicon compounds and other silicon-containing materials used in similar applications. The structural features of triethylsilanol, particularly the combination of a silanol group with three ethyl substituents, create a unique reactivity profile that distinguishes it from other silanol compounds with different substituent patterns that might demonstrate alternative reactivity patterns or physical properties . Compared to chlorosilanes like chlorotriethylsilane, triethylsilanol demonstrates different reactivity patterns and application profiles while maintaining structural similarities that reflect their chemical relationship and potential interconversion through appropriate chemical transformations . Understanding these comparative aspects provides context for the specific utility of triethylsilanol in various applications and helps researchers select the most appropriate silicon compound for particular chemical transformations or material modifications requiring specific reactivity patterns or physical properties. These comparisons highlight the specialized niche that triethylsilanol occupies within the broader family of organosilicon compounds and its unique contributions to silicon-based chemistry and materials science.

Comparison with Chlorotriethylsilane

Table 1. Key Properties and Applications of Triethylsilanol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume